2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride
CAS No.: 2197055-62-0
Cat. No.: VC6268259
Molecular Formula: C8H8ClF2NO2
Molecular Weight: 223.6
* For research use only. Not for human or veterinary use.
![2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride - 2197055-62-0](/images/structure/VC6268259.png)
Specification
CAS No. | 2197055-62-0 |
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Molecular Formula | C8H8ClF2NO2 |
Molecular Weight | 223.6 |
IUPAC Name | 2-[3-(difluoromethyl)pyridin-2-yl]acetic acid;hydrochloride |
Standard InChI | InChI=1S/C8H7F2NO2.ClH/c9-8(10)5-2-1-3-11-6(5)4-7(12)13;/h1-3,8H,4H2,(H,12,13);1H |
Standard InChI Key | FHKRXCTYFWLYBS-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)CC(=O)O)C(F)F.Cl |
Introduction
Synthetic Methodologies
Key Synthetic Routes
The synthesis of difluoromethyl-substituted pyridines often begins with 2,2-difluoroacetic anhydride, a cost-effective starting material that avoids hazardous fluorinating agents like DAST (diethylaminosulfur trifluoride) . While direct literature on the target compound’s synthesis is limited, analogous pathways for related structures provide a framework:
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Cyclization Strategies: A five-step, two-pot procedure developed for 4-(difluoromethyl)pyridin-2-amine involves condensation of ethyl vinyl ether with 2,2-difluoroacetic anhydride, followed by cyclization with hydroxylamine derivatives . Adapting this approach, the acetic acid moiety could be introduced via nucleophilic substitution or coupling reactions post-cyclization.
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Functionalization of Pyridine Intermediates: Late-stage functionalization using chloro- or iodo-pyridine precursors enables the installation of the difluoromethyl group. For example, copper-mediated difluoromethylation of aryl halides with TMSCF₂H (trimethylsilyl difluoromethide) has been reported , though scalability remains a challenge.
Optimization for Scalability
Critical advancements in large-scale production include:
Physicochemical Properties
The compound’s structure imparts distinct characteristics critical for drug development:
Spectroscopic Data:
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¹H NMR: Peaks corresponding to the pyridine ring (δ 7.5–8.5 ppm), difluoromethyl group (δ 5.5–6.5 ppm as a triplet), and acetic acid moiety (δ 3.0–3.5 ppm) .
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¹⁹F NMR: A characteristic doublet near δ -120 ppm for the CF₂H group .
Applications in Drug Discovery
Prodrug Development
The acetic acid group facilitates prodrug design via esterification or amidation, enhancing bioavailability. For example, ester prodrugs of related compounds demonstrate improved membrane permeability and sustained release profiles .
Comparative Analysis with Analogues
The target compound’s acetic acid moiety confers dual functionality: (i) hydrogen bonding with target proteins and (ii) derivatization potential for prodrugs.
Challenges and Future Directions
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Synthetic Accessibility: Scalable routes require optimization to avoid expensive intermediates like 2-chloro-4-iodopyridine .
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Biological Profiling: Detailed in vitro and in vivo studies are needed to elucidate pharmacokinetics and toxicity.
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Computational Modeling: Molecular dynamics simulations could predict binding modes and guide structural modifications.
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